molecular formula C12H22N2O2 B8109201 rel-N,N-dimethyl-2-((3aR,7aS)-octahydro-1H-isoindol-4-yloxy)acetamide

rel-N,N-dimethyl-2-((3aR,7aS)-octahydro-1H-isoindol-4-yloxy)acetamide

Cat. No.: B8109201
M. Wt: 226.32 g/mol
InChI Key: PYGRBNIOVWDYHT-JKIOLJMWSA-N
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Description

“rel-N,N-dimethyl-2-((3aR,7aS)-octahydro-1H-isoindol-4-yloxy)acetamide” is a complex organic compound that belongs to the class of acetamides. Compounds in this class are often used in various chemical and pharmaceutical applications due to their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “rel-N,N-dimethyl-2-((3aR,7aS)-octahydro-1H-isoindol-4-yloxy)acetamide” typically involves multiple steps, including the formation of the isoindoline ring system and subsequent functionalization to introduce the acetamide group. Common synthetic routes may involve:

    Cyclization Reactions: Formation of the isoindoline ring through cyclization of appropriate precursors.

    Functional Group Transformations: Introduction of the acetamide group via reactions such as amidation or acylation.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of catalysts, solvents, and reaction conditions that maximize yield and purity while minimizing cost and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions could convert the compound into its corresponding amine or other reduced forms.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used, but could include various substituted acetamides, amines, or oxidized derivatives.

Scientific Research Applications

Chemistry

In chemistry, “rel-N,N-dimethyl-2-((3aR,7aS)-octahydro-1H-isoindol-4-yloxy)acetamide” may be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, this compound could be studied for its potential biological activities, such as enzyme inhibition, receptor binding, or antimicrobial properties.

Medicine

In medicine, derivatives of this compound might be explored for their therapeutic potential, including as drug candidates for various diseases.

Industry

In industrial applications, the compound could be used in the development of new materials, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of “rel-N,N-dimethyl-2-((3aR,7aS)-octahydro-1H-isoindol-4-yloxy)acetamide” would depend on its specific biological target. Potential mechanisms could involve:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Interaction: Binding to receptors and modulating their activity.

    Pathway Modulation: Affecting specific biochemical pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylacetamide: A simpler acetamide derivative with similar functional groups.

    Isoindoline Derivatives: Compounds with similar ring structures but different substituents.

Uniqueness

The uniqueness of “rel-N,N-dimethyl-2-((3aR,7aS)-octahydro-1H-isoindol-4-yloxy)acetamide” lies in its specific combination of functional groups and stereochemistry, which may confer unique biological or chemical properties compared to other similar compounds.

Properties

IUPAC Name

2-[[(3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindol-4-yl]oxy]-N,N-dimethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-14(2)12(15)8-16-11-5-3-4-9-6-13-7-10(9)11/h9-11,13H,3-8H2,1-2H3/t9-,10+,11?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYGRBNIOVWDYHT-JKIOLJMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)COC1CCCC2C1CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)COC1CCC[C@H]2[C@@H]1CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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